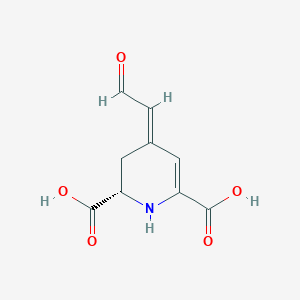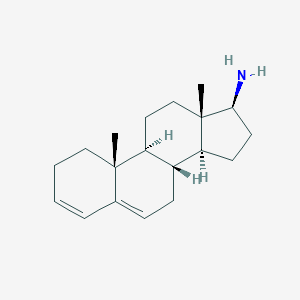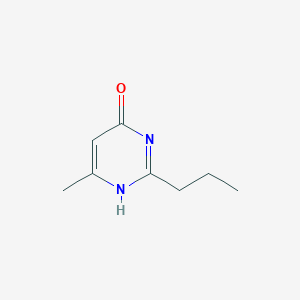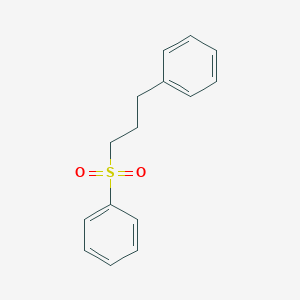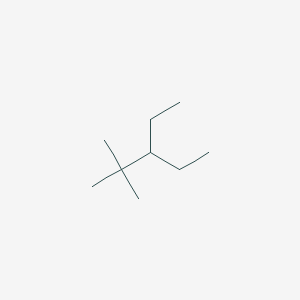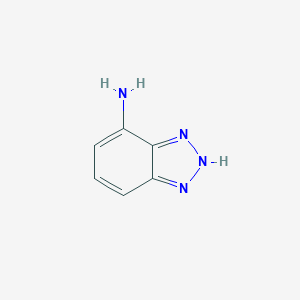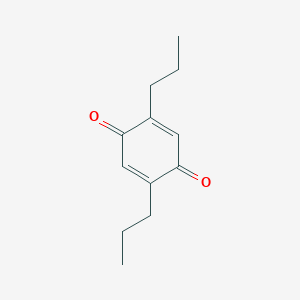
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione, also known as DPHD, is a chemical compound that has gained significant interest in scientific research due to its unique properties. DPHD belongs to the family of cyclohexadiene derivatives and is a yellow crystalline solid.
Mécanisme D'action
The mechanism of action of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione is not fully understood, but it has been proposed that 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione inhibits the activity of DNA topoisomerase II by binding to the enzyme's catalytic site. This inhibition leads to the accumulation of DNA strand breaks, which ultimately leads to cell death.
Effets Biochimiques Et Physiologiques
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to have both biochemical and physiological effects. Biochemically, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to inhibit the activity of DNA topoisomerase II, as mentioned earlier. Physiologically, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione in lab experiments is its ease of synthesis. 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione can be synthesized using a relatively simple multistep process, making it readily available for use in various research fields. One limitation of using 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione in lab experiments is its instability. 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione is prone to decomposition under certain conditions, which can affect the accuracy of experimental results.
Orientations Futures
There are several future directions for research involving 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione. One direction is to explore the use of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione as a precursor for the synthesis of other cyclohexadiene derivatives with potential applications in material science and medicinal chemistry. Another direction is to investigate the potential of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione as an anticancer agent in preclinical and clinical studies. Additionally, further research is needed to fully understand the mechanism of action of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione and its biochemical and physiological effects.
Méthodes De Synthèse
The synthesis of 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione can be achieved through a multistep process starting with the reaction of 1,3-cyclohexadiene with isobutyryl chloride in the presence of aluminum chloride. This reaction leads to the formation of 2,5-dimethylcyclohexa-2,5-diene-1,4-dione, which can be further reacted with propylmagnesium bromide to produce 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione.
Applications De Recherche Scientifique
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used in various scientific research fields, including organic chemistry, material science, and medicinal chemistry. In organic chemistry, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used as a building block for the synthesis of other cyclohexadiene derivatives. In material science, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has been used as a precursor for the synthesis of conductive polymers. In medicinal chemistry, 2,5-Dipropylcyclohexa-2,5-diene-1,4-dione has shown potential as an anticancer agent due to its ability to inhibit the activity of DNA topoisomerase II.
Propriétés
Numéro CAS |
16162-61-1 |
|---|---|
Nom du produit |
2,5-Dipropylcyclohexa-2,5-diene-1,4-dione |
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
2,5-dipropylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C12H16O2/c1-3-5-9-7-12(14)10(6-4-2)8-11(9)13/h7-8H,3-6H2,1-2H3 |
Clé InChI |
RPKAFKDCORXJJP-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)C(=CC1=O)CCC |
SMILES canonique |
CCCC1=CC(=O)C(=CC1=O)CCC |
Synonymes |
2,5-Dipropyl-p-benzoquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



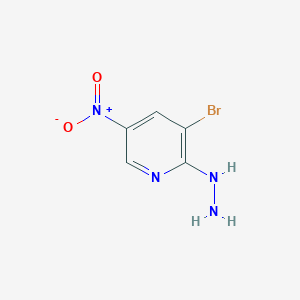
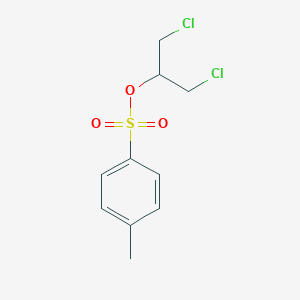
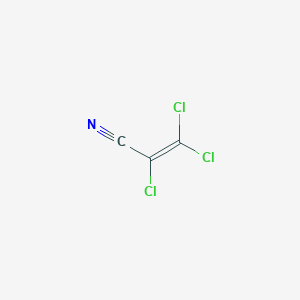
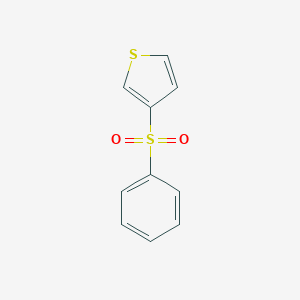
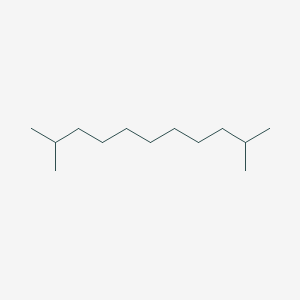
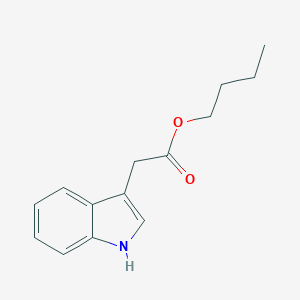
![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
